molecular formula C13H20O2 B14180801 (1-Butoxypropoxy)benzene CAS No. 923035-47-6

(1-Butoxypropoxy)benzene

Cat. No.: B14180801
CAS No.: 923035-47-6
M. Wt: 208.30 g/mol
InChI Key: JHHVHLXFTQSXDB-UHFFFAOYSA-N
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Description

(1-Butoxypropoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a butoxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butoxypropoxy)benzene typically involves the reaction of benzene with 1-butoxy-2-propanol in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the hydroxyl group of 1-butoxy-2-propanol is replaced by the benzene ring. The reaction conditions usually include a temperature range of 50-100°C and an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, this compound can be produced through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Butoxypropoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

(1-Butoxypropoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of (1-Butoxypropoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-Methoxypropoxy)benzene: Similar structure but with a methoxy group instead of a butoxy group.

    (1-Ethoxypropoxy)benzene: Similar structure but with an ethoxy group instead of a butoxy group.

    (1-Propoxypropoxy)benzene: Similar structure but with a propoxy group instead of a butoxy group.

Uniqueness

(1-Butoxypropoxy)benzene is unique due to its specific butoxypropoxy substitution, which imparts distinct chemical and physical properties

Properties

CAS No.

923035-47-6

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1-butoxypropoxybenzene

InChI

InChI=1S/C13H20O2/c1-3-5-11-14-13(4-2)15-12-9-7-6-8-10-12/h6-10,13H,3-5,11H2,1-2H3

InChI Key

JHHVHLXFTQSXDB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CC)OC1=CC=CC=C1

Origin of Product

United States

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